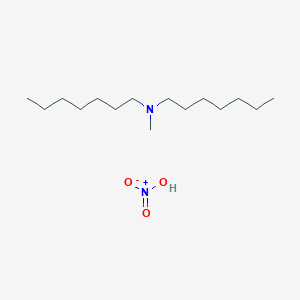
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester is a chemical compound with the molecular formula C5H4Cl2F4O2 This compound is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid molecule are replaced by dichloro and tetrafluoropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester typically involves the esterification of dichloroacetic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
Scientific Research Applications
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing dichloroacetic acid and 2,2,3,3-tetrafluoropropanol, which may interact with specific enzymes or receptors in biological systems . The pathways involved in these interactions can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroacetic acid: A related compound with similar chemical properties but without the tetrafluoropropyl group.
2,2,3,3-Tetrafluoropropanol: Another related compound that serves as a precursor in the synthesis of the ester.
Uniqueness
Acetic acid, dichloro-, 2,2,3,3-tetrafluoropropyl ester is unique due to the presence of both dichloro and tetrafluoropropyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that require stability and reactivity under certain conditions .
Properties
CAS No. |
57878-44-1 |
|---|---|
Molecular Formula |
C5H4Cl2F4O2 |
Molecular Weight |
242.98 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2,2-dichloroacetate |
InChI |
InChI=1S/C5H4Cl2F4O2/c6-2(7)3(12)13-1-5(10,11)4(8)9/h2,4H,1H2 |
InChI Key |
CFSFZLRVXSSVBM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)

![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)

![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)

